2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-
Overview
Description
2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-: is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom. This compound is characterized by the presence of an aminomethyl group at the 4th position and a methoxy group at the 7th position on the benzopyran ring.
Mechanism of Action
Mode of Action
It is synthesized using a biocatalytic domino reaction involving a knoevenagel/intramolecular transesterification reaction . The enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization can be controlled by adjusting parameters including solvent, water content, and temperature .
Biochemical Analysis
Biochemical Properties
2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methoxy-2H-1-benzopyran-2-one.
Aminomethylation: The 4th position of the benzopyran ring is then aminomethylated using formaldehyde and an amine source under basic conditions. This step introduces the aminomethyl group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Synthesis: Utilizing large reactors and controlled environments to maintain reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the ketone group in the benzopyran ring to an alcohol.
Substitution: The methoxy group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Imines or amides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in metabolic pathways.
Medicine:
Pharmacological Properties: Investigated for its potential therapeutic properties, including anti-inflammatory, anticoagulant, and antimicrobial activities.
Industry:
Dye and Pigment Production: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 4-(aminomethyl)-: Similar structure but lacks the methoxy group at the 7th position.
2H-1-Benzopyran-2-one, 7-amino-4-methyl-: Contains an amino group at the 7th position and a methyl group at the 4th position.
Uniqueness:
- The presence of both the aminomethyl and methoxy groups in 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(aminomethyl)-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWMBPZRYBLNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429225 | |
Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239136-56-2 | |
Record name | 4-(Aminomethyl)-7-methoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239136-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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